4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant pharmacological potential This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,6-dimethylaniline with a suitable pyrazolone derivative. One common method involves the reaction of 2,6-dimethylaniline with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: It has shown potential as an anti-inflammatory and analgesic agent. Research is ongoing to explore its efficacy in treating various inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory and antimicrobial properties.
3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, also exhibits anti-inflammatory activity.
2,6-dimethylaniline: A key starting material, used in the synthesis of various pharmaceuticals and dyes.
Uniqueness
This compound stands out due to its unique combination of a pyrazolone core and a dimethylaniline moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields .
Properties
IUPAC Name |
4-[(2,6-dimethylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8-4-3-5-9(2)11(8)13-6-10-7-14-15-12(10)16/h3-7H,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJZPWMPSYFOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CNNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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